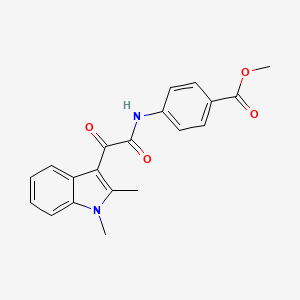

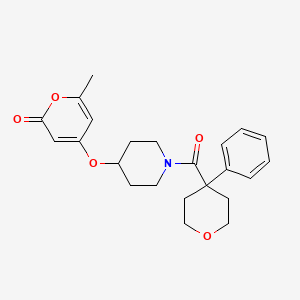

methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indole derivatives have been studied for their bioactive properties .

Synthesis Analysis

While specific synthesis information for the requested compound was not found, indole derivatives can be synthesized using various methods. For example, one study designed and synthesized a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence these properties .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

- Indole derivatives like methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate are crucial in synthesizing various biologically active compounds. For instance, Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole, indicating their potential in forming biologically active compounds, such as para amino benzoic acid antagonists and insulysin inhibitors (Avdeenko, Konovalova, & Yakymenko, 2020).

Development of β-Carbolines

- This compound can contribute to the synthesis of β-carbolines. Kharaneko et al. (2020) proposed a synthetic approach to β-carbolines based on heterocyclization of related indole derivatives (Kharaneko, Pekhtereva, & Kharaneko, 2020).

Synthesis of Carcinogenic γ-Carbolines

- Compounds related to this compound play a role in synthesizing carcinogenic γ-carbolines. Akimoto et al. (1985) synthesized such compounds, highlighting the role of indole derivatives in creating medically relevant structures (Akimoto, Kawai, & Nomura, 1985).

Creation of New AB-Type Monomers for High-Performance Polymers

- The chemical properties of this compound are beneficial in synthesizing new AB-type monomers for high-performance polymers, as demonstrated by Qinglon's work in 2014 (Qinglon, 2014).

Exploration in Fluorescence Probe Properties

- Studies like those by Singh and Darshi (2002) explore the absorption and fluorescence spectral properties of compounds related to this compound, indicating their potential in developing new fluorescence probes (Singh & Darshi, 2002).

Potential in Antibacterial Applications

- Research by Murthy et al. (2011) on methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6-yl]methyl-amino)benzoate derivatives suggests that similar compounds have potential in antibacterial applications, highlighting the relevance of this compound in medicinal chemistry (Murthy, Karthikeyan, Boddeti, Diwakar, & Singh, 2011).

Mecanismo De Acción

Target of Action

Similar compounds with indole moieties have been found to target ftsz, a key functional protein in bacterial cell division .

Mode of Action

Compounds with similar structures have been shown to inhibit tubulin polymerization , which could suggest a similar mode of action for this compound.

Biochemical Pathways

If this compound acts similarly to related compounds, it may affect the tubulin polymerization pathway , leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Similar compounds have been shown to induce cell apoptosis and arrest the cells in the g2/m phase .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-12-17(15-6-4-5-7-16(15)22(12)2)18(23)19(24)21-14-10-8-13(9-11-14)20(25)26-3/h4-11H,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUDJSGRQAEZBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2634996.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-phenoxybenzamide](/img/structure/B2634997.png)

![N-[5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2634999.png)

![1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2635002.png)

![Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate](/img/structure/B2635008.png)